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Compound of Interest

Compound Name: Crizotinib hydrochloride

Cat. No.: B1139233 Get Quote

Introduction

Crizotinib (brand name Xalkori®) is a potent, orally bioavailable small-molecule inhibitor of

multiple receptor tyrosine kinases (RTKs). It primarily targets Anaplastic Lymphoma Kinase

(ALK), MET proto-oncogene (c-MET or HGFR), and ROS1. The EML4-ALK fusion gene, a key

oncogenic driver in a subset of non-small cell lung cancer (NSCLC), is a primary target for

crizotinib therapy. Preclinical studies in various mouse models, including tumor xenografts,

have been instrumental in characterizing its pharmacokinetic/pharmacodynamic (PK/PD)

relationship, antitumor efficacy, and toxicity profile. These studies have demonstrated that

crizotinib can inhibit tumor growth and induce apoptosis by suppressing the signaling pathways

downstream of its target kinases.

These application notes provide a comprehensive overview and detailed protocols for the use

of crizotinib hydrochloride in in vivo mouse models, intended for researchers in oncology and

drug development.

Data Presentation
Table 1: Summary of Crizotinib Efficacy in Mouse
Models
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Mouse
Model
Type

Cancer
Type

Mouse
Strain

Crizotinib
Dose &
Schedule

Administr
ation

Key
Efficacy
Results

Referenc
e

H3122

Xenograft

Non-Small-

Cell Lung

Carcinoma

(NSCLC)

Athymic

nu/nu

Not

specified,

dose-

dependent

Oral

EC₅₀ for

tumor

growth

inhibition:

255 ng/mL

Karpas299

Xenograft

Anaplastic

Large-Cell

Lymphoma

(ALCL)

SCID/beige

Not

specified,

dose-

dependent

Oral

EC₅₀ for

tumor

growth

inhibition:

875 ng/mL

PANC-1

Xenograft

Pancreatic

Cancer

Athymic

BALB/c

nude

50 mg/kg,

6

times/week

for 33 days

Oral

Gavage

Significant

suppressio

n of tumor

volume

EML4-ALK

Transgenic

Lung

Adenocarci

noma

Not

specified

50 mg/kg,

daily for 3

weeks

Oral

Significant

changes in

tumor

burden

BCR-ABL1

Transplant

Chronic

Myeloid

Leukemia

(CML)-like

disease

C57BL/6N

100 mg/kg,

once daily

for 20 days

Oral

Gavage

Prolonged

survival

KBV20C

Xenograft

Drug-

Resistant

Cancer

BALB/c

nude

25 mg/kg,

5

times/week

for 28 days

Oral

50%

reduction

in tumor

volume

NCI-H460

Xenograft

NSCLC Nude mice 7.5 or 15

mg/kg, for

10 days

Not

specified

Significant

reduction

in tumor
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volume

and weight

ALCL

Murine

Model

ALCL
Not

specified

100

mg/kg/day

Not

specified

Complete

tumor

regression

within 15

days

Table 2: Pharmacokinetic Parameters of Crizotinib in
Mice
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Mouse Model Parameter Value Notes Reference

H3122 Xenograft
EC₅₀ (ALK

Inhibition)
233 ng/mL

The

concentration

required to

achieve 50% of

the maximum

ALK inhibition

effect.

Karpas299

Xenograft

EC₅₀ (ALK

Inhibition)
666 ng/mL

The

concentration

required to

achieve 50% of

the maximum

ALK inhibition

effect.

General Model
One-

compartment

Describes the

plasma

concentration-

time course of

crizotinib in mice.

General

Tissue

Distribution

Study Dose

500 mg/kg

(single dose)

A high, toxic

dose was used

to investigate

organ

distribution.

Table 3: Toxicity Profile of Crizotinib in Mice
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Toxicity Type Mouse Strain
Crizotinib
Dose &
Schedule

Key
Observations

Reference

Pulmonary

Toxicity
C57BL/6

100 mg/kg/day

for 6 weeks

Induced

interstitial lung

disease.

Cardiotoxicity C57BL/6
40 mg/kg/day for

4 weeks

Increased blood

pressure,

prolonged QTc

interval,

increased Myh7

expression.

General Toxicity
Athymic BALB/c

nude

50 mg/kg, 6

times/week for

33 days

No significant

change in body

weight observed.

General Toxicity Nude mice
7.5 or 15 mg/kg

for 10 days

No significant

changes in body

weights; no

toxicity observed

in vital organs via

H&E staining.

Acute Toxic Dose Not specified
500 mg/kg

(single dose)

Considered a

toxic dosage,

approximately

five times the

equivalent

therapeutic dose.

Signaling Pathway and Experimental Workflows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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